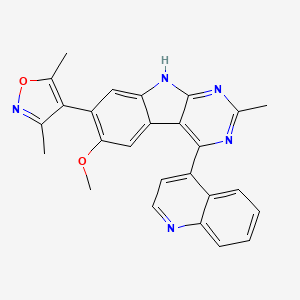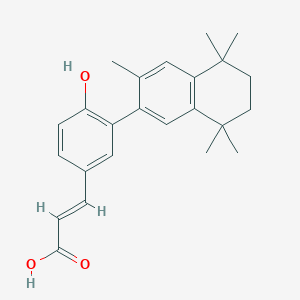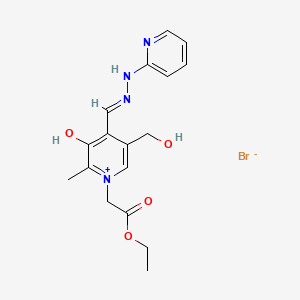
Cgp 43902A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cgp 43902A is a bio-active chemical compound known for its significant applications in scientific research. It has a molecular formula of C17H21BrN4O4 and a molecular weight of 425.28 g/mol . This compound is often utilized in various fields due to its unique chemical properties and biological activities.
Chemical Reactions Analysis
Cgp 43902A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cgp 43902A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in studies related to cellular processes and molecular biology.
Medicine: It has potential therapeutic applications and is used in drug development research.
Industry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Cgp 43902A involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Cgp 43902A can be compared with other similar compounds, such as:
Cyclic glycine-proline: This compound is a small neuroactive peptide with similar bioactive properties.
Omigapil: This compound is known for its neuroprotective effects and shares some structural similarities with this compound.
This compound stands out due to its unique chemical structure and diverse range of applications in scientific research.
Properties
CAS No. |
124076-31-9 |
|---|---|
Molecular Formula |
C17H21BrN4O4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide |
InChI |
InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H |
InChI Key |
RCPAZOJOBRHQSW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
Isomeric SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-] |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 43902A; Cgp43902A; Cgp-43902A. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


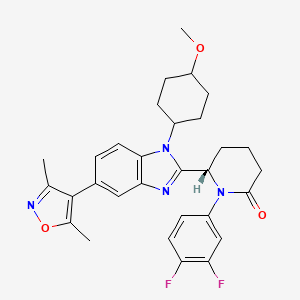
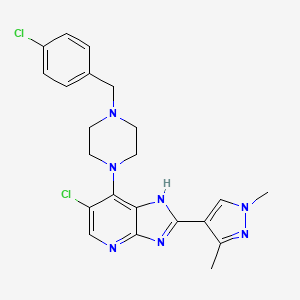
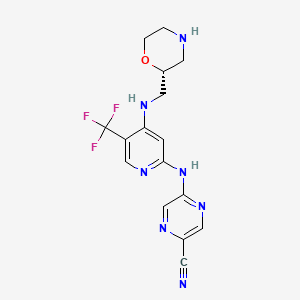
![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)

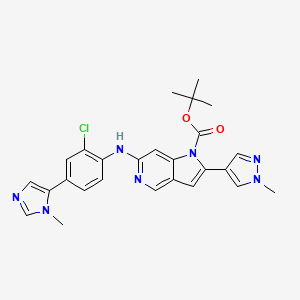
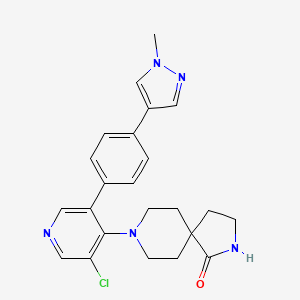
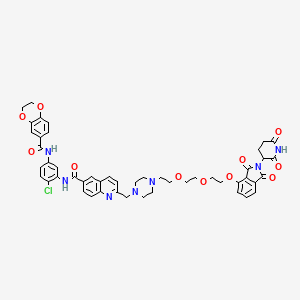

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

